molecular formula C14H13ClN2S B5771715 1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea

1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea

Cat. No.: B5771715
M. Wt: 276.8 g/mol
InChI Key: JWXKIKKYFZNCJT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea typically involves the reaction of 4-chloroaniline with 4-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Reaction of 4-chloroaniline with 4-methylphenyl isothiocyanate: This reaction is typically carried out in an organic solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the thiocarbonyl group can lead to the formation of corresponding amines. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Research has explored its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiocarbonyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Chlorophenyl)-3-phenylthiourea: Similar structure but lacks the methyl group on the phenyl ring.

    1-(4-Methylphenyl)-3-phenylthiourea: Similar structure but lacks the chlorine atom on the phenyl ring.

    1-(4-Chlorophenyl)-3-(4-methoxyphenyl)thiourea: Similar structure but has a methoxy group instead of a methyl group.

The presence of the chlorine and methyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity, making it distinct from other thiourea derivatives.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2S/c1-10-2-6-12(7-3-10)16-14(18)17-13-8-4-11(15)5-9-13/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXKIKKYFZNCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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